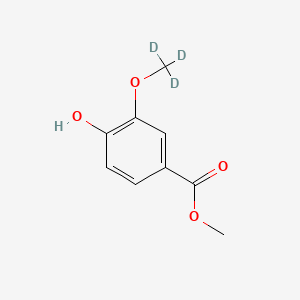
RH 795
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RH 795 is a fast-responding potentiometric probe primarily used for functional imaging of neurons . It is a styryl dye that is spectrally similar to RH414, but exhibits different physiological effects during staining . For instance, RH414 causes arterial constriction during cortex staining, while RH795 does not .
Physical And Chemical Properties Analysis
RH 795 is an orange-red solid that is soluble in water . It has an excitation/emission wavelength of 530/712 nm in methanol . In cell membranes, the spectra of styryl dyes like RH 795 are typically blue-shifted by as much as 20 nm for absorption or excitation and 80 nm for emission .Aplicaciones Científicas De Investigación
Biofield Therapies and Reconnective Healing (RH)
Rice Husk (RH) and Rice Husk Ash (RHA) in Ceramics and Battery Applications
Rice husk (RH) and rice husk ash (RHA) are by-products of rice milling, rich in amorphous silica, and have been used in various fields including the manufacture of ceramics and battery materials. RHA, in particular, is a valuable alternative to conventional silica sources for producing value-added ceramics due to its high silica content. The amorphous silica derived from RH/RHA is critical for manufacturing different silicates, zeolites, catalysts, nanocomposite, cement, and other materials. Silica nanomaterials produced from RH have been used in lithium-ion battery (LIB) applications, showing promising results when integrated into 3D conductive matrices like carbon nanotubes (CNTs) (Hossain, Mathur, & Roy, 2018); (Shen, 2017).
Rice Husk in Sustainable Management and Industrial Applications
RH has been focused on as an abundant agro-based residue in sustainable management and various industrial applications. It has shown potential in construction, energy production, water purification, and soil stabilization. Silica being the dominant content in RH and RHA has attracted interest among researchers to develop high-strength composite materials, porous nanomaterials, renewable energy precursors, and soil stabilizing biochars. Utilization of RH in composite materials as an alternative in building and construction is promising due to its lightweight, low cost, and environmentally friendly nature. However, further research on physical and chemical treatment to improve fiber-polymer interaction is needed (Geethakarthi, 2021); (Arjmandi, Hassan, Majeed, & Zakaria, 2015).
Rhodium (Rh) in Hydrogen Production and Catalysis
Rhodium (Rh) has been used as a catalyst for hydrogen production through ethanol reforming. It has shown promising results due to its activity and selectivity towards the main product of methanation, making it reliable for industrial applications. Supported and modified Rh-based catalysts have demonstrated acceptable performance at low temperatures, especially in COx hydrogenation to methane (Ni, Leung, & Leung, 2007); (Sharifian & Asasian-Kolur, 2020).
Propiedades
Número CAS |
172807-13-5 |
|---|---|
Nombre del producto |
RH 795 |
Fórmula molecular |
C26H39Br2N3O2 |
Peso molecular |
585.42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




